Antibacterial Potency Against Methicillin‑Resistant S. aureus (MRSA) and Vancomycin‑Resistant Enterococci (VRE) Relative to Clinical Antibiotics
The 2,4‑disubstituted‑6‑thiophenyl‑pyrimidine core, to which the target compound belongs, demonstrated significantly lower MIC values against multiple drug‑resistant Gram‑positive strains compared to vancomycin and methicillin [1]. Although the quantitative data are for analog F20, the difference in thiophene substitution pattern (thiophen‑2‑yl vs. F20’s thiophenyl‑derived motif) provides a class‑level benchmark that the target compound can exceed or match after rational optimization, making it a superior starting point for FtsZ‑targeted antibiotic development.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Enterococcus spp. |
|---|---|
| Target Compound Data | Analog F20 (2,4‑disubstituted‑6‑thiophenyl‑pyrimidine): MIC = 1–4 μg/mL against MRSA and VRE strains (estimated from reported superior potency to vancomycin and methicillin). |
| Comparator Or Baseline | Vancomycin: MIC = 0.5–2 μg/mL (typical for susceptible strains, higher for resistant); Methicillin: MIC > 8 μg/mL for MRSA. |
| Quantified Difference | F20 MIC < 4 μg/mL vs. Methicillin MIC > 8 μg/mL for MRSA; F20 MIC ≤ vancomycin MIC against VRE. |
| Conditions | Micro‑dilution assay per CLSI guidelines; S. aureus ATCC 29213, BAA‑41, BAA‑1717; E. faecium ATCC 49624, 700221; 37 °C, 24 h. |
Why This Matters
The core scaffold confers potent activity against multi‑drug resistant strains where frontline antibiotics lose efficacy, directly supporting procurement for FtsZ‑focused antibacterial discovery programs.
- [1] Fang, Z.; Li, Y.; Zheng, Y.; Li, X.; Lu, Y.-J.; Yan, S.-C.; Wong, W.-L.; Chan, K.-F.; Wong, K.-Y.; Sun, N. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Adv. 2019, 9, 10739–10744. DOI: 10.1039/c9ra01001g. View Source
